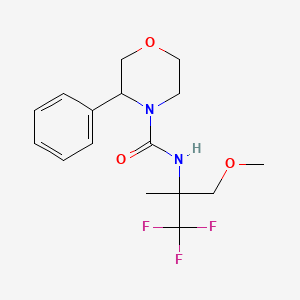
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a long alkyl chain with a tetrazole ring, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amines, with azide sources under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the alkylated tetrazole with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The tetrazole ring and alkyl chain can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacological tool.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The alkyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is unique due to its specific combination of a long alkyl chain and a tetrazole ring with a urea linkage. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(7-methyloctyl)-3-(2-methyltetrazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O/c1-10(2)8-6-4-5-7-9-13-12(19)14-11-15-17-18(3)16-11/h10H,4-9H2,1-3H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAPJWQJBXNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCNC(=O)NC1=NN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983537.png)
![6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile](/img/structure/B6983546.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983551.png)
![6-[1-(6-Methyl-5-nitropyridin-2-yl)piperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983559.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-6-ethyl-2-methylpyrimidin-4-amine](/img/structure/B6983565.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983571.png)
![3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile](/img/structure/B6983580.png)
![4-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983585.png)
![4-[2-(4-Acetylpiperazin-1-yl)ethylamino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983594.png)
![4-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983595.png)
![4-[1-(2,3-Dimethylphenyl)ethylcarbamoylamino]-1-methylpyrazole-3-carboxamide](/img/structure/B6983613.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea](/img/structure/B6983629.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(4-methoxybutan-2-ylcarbamoylamino)benzamide](/img/structure/B6983639.png)
